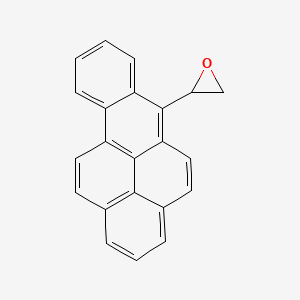

6-Oxiranylbenzo(a)pyrene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

61695-69-0 |

|---|---|

Fórmula molecular |

C22H14O |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

2-benzo[b]pyren-6-yloxirane |

InChI |

InChI=1S/C22H14O/c1-2-7-16-15(6-1)17-10-8-13-4-3-5-14-9-11-18(22(17)20(13)14)21(16)19-12-23-19/h1-11,19H,12H2 |

Clave InChI |

SZOGYVPLFPZVIH-UHFFFAOYSA-N |

SMILES canónico |

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |

Origen del producto |

United States |

Metabolic Activation Pathways of Benzo a Pyrene Leading to 6 Oxiranylbenzo a Pyrene Formation

Phase I Metabolism of Benzo[a]pyrene (B130552): Oxidative Transformations

Phase I metabolism of BaP is primarily characterized by oxidative transformations catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. researchgate.net These reactions are the initial and rate-limiting steps in the bioactivation of BaP. oup.com

Several CYP isoforms are involved in the oxidative metabolism of BaP, with CYP1A1, CYP1A2, and CYP1B1 playing dominant roles. researchgate.netmdpi.com CYP1A1, in particular, is considered one of the most important and active enzymes in the bioactivation of BaP in mammals. mdpi.comnih.gov These enzymes catalyze the insertion of an oxygen atom into the aromatic structure of BaP, leading to the formation of phenols, quinones, and epoxides. mdpi.com CYP1B1 is also significantly involved, carrying out the metabolism of BaP along pathways that lead to the formation of ultimate carcinogens. oup.com Studies using human recombinant CYPs have confirmed that CYP1A1 and CYP1B1 are the most effective isoforms in catalyzing the oxidation of BaP. nih.gov

The activity of these CYP enzymes is crucial for both detoxification and bioactivation. For instance, the formation of BaP-3-ol is a common metabolic step catalyzed by several CYPs and is generally considered a detoxification product. nih.gov However, the epoxidation at specific positions, such as the 7,8-double bond, is a critical activation step. mdpi.commdpi.com

| CYP Isoform | Primary Role in BaP Metabolism | Key Metabolites Formed | Reference |

|---|---|---|---|

| CYP1A1 | Major enzyme in BaP bioactivation. Catalyzes epoxidation and hydroxylation. | BaP-7,8-epoxide, BaP-3-ol, BaP-7,8-dihydrodiol (precursor) | oup.commdpi.comnih.gov |

| CYP1B1 | Significant contributor to BaP metabolism, including the formation of diol epoxides. | BaP-7,8-dihydrodiol (precursor), Tetrols (from 7,8-diol) | oup.comnih.gov |

| CYP1A2 | Involved in mutagenic activation, though generally less active than CYP1A1 and CYP1B1 for diol epoxide formation. | Contributes to overall BaP metabolism | oup.comnih.gov |

The most well-characterized pathway for BaP activation involves a multi-step enzymatic process leading to the formation of benzo[a]pyrene diol epoxides (BPDE). wikipedia.org This pathway proceeds as follows:

Epoxidation: CYP enzymes, primarily CYP1A1, catalyze the stereospecific oxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide. mdpi.comwikipedia.org

Hydration: The enzyme microsomal epoxide hydrolase (mEH) then hydrates the BaP-7,8-epoxide to yield (−)-benzo[a]pyrene-7,8-dihydrodiol ((−)-BaP-7,8-diol). oup.comwikipedia.orgnih.gov

Second Epoxidation: This dihydrodiol metabolite is subsequently oxidized again by CYP enzymes, predominantly at the 9,10-double bond, to form the ultimate carcinogenic species, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-BPDE). wikipedia.orgnih.gov

This diol epoxide is highly reactive and can form stable covalent adducts with DNA, an event considered to be a key step in the initiation of carcinogenesis. nih.gov

Pathways Specifically Implicating the 6-Position of Benzo[a]pyrene

While the diol epoxide pathway is a major route of BaP activation, other pathways specifically involve the highly reactive C-6 position, also known as the meso-region. mdpi.com Activation at this site can lead to the formation of 6-oxiranylbenzo(a)pyrene or other reactive species that readily bind to DNA.

An alternative mechanism of BaP activation is one-electron oxidation, catalyzed by CYP or peroxidase enzymes, to generate a radical cation. mdpi.commdpi.com This reaction results in a radical species with the positive charge and unpaired electron density localized primarily at the C-6 position. nih.govnih.gov The BaP radical cation is a potent electrophile that can react directly with nucleophilic sites in DNA. nih.gov This interaction typically leads to the formation of unstable depurinating adducts, such as 7-(benzo[a]pyrene-6-yl)-guanine (BaP-6-N7-Gua) and 7-(benzo[a]pyrene-6-yl)-adenine (BaP-6-N7-Ade), which can generate apurinic sites in the DNA sequence. mdpi.comnih.govnih.gov

In addition to reacting with DNA, the BaP radical cation can rapidly react with water. This reaction is not a simple hydroxylation but leads to the formation of a mixture of quinones, including BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione. nih.govnih.gov

| Pathway | Key Reactive Intermediate | Subsequent Products/Adducts | Reference |

|---|---|---|---|

| Radical Cation Pathway | BaP Radical Cation (at C-6) | Depurinating DNA Adducts (e.g., BaP-6-N7-Gua), BaP Quinones (1,6-, 3,6-, 6,12-diones) | mdpi.comnih.govnih.gov |

| Benzylic Ester Pathway | 6-Sulfooxymethylbenzo[a]pyrene (SMBP) | Benzylic DNA Adducts (e.g., N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine) | nih.govoup.com |

Another metabolic pathway that implicates the 6-position involves the formation of 6-hydroxymethylbenzo[a]pyrene (HMBP). nih.govoup.com While BaP itself does not have a methyl group, this pathway is relevant to methylated polycyclic aromatic hydrocarbons and demonstrates a mechanism for generating a reactive benzylic carbon at the 6-position. HMBP can be further activated through esterification. Specifically, cytosolic sulfotransferase enzymes can catalyze the formation of an electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). nih.govoup.com This reactive ester is highly unstable and can readily form benzylic carbocations that bind to DNA, forming adducts such as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.govoup.com Studies have shown that sulfotransferase activity plays a major role in the formation of these benzylic DNA adducts in vivo. nih.gov

Direct enzymatic epoxidation at the C-6 position to form 6-oxiranylbenzo(a)pyrene (benzo[a]pyrene-6-oxide) is another potential activation pathway. The C-6 position of BaP is known to be highly nucleophilic and susceptible to metabolic attack. Research involving radiolabeled [6-³H]benzo[a]pyrene provided evidence that during enzyme-catalyzed covalent binding to polyguanylic acid (poly(G)), the tritium (B154650) label at the 6-position was retained. nih.govnih.gov This suggests that the 6-position is the site of direct covalent attachment to the nucleotide, a reaction characteristic of an electrophilic intermediate like an epoxide or a radical cation. nih.govnih.gov

While the radical cation mechanism provides a well-supported explanation for the high reactivity at C-6, the formation of an epoxide at this position by CYP enzymes remains a plausible, albeit less extensively documented, mechanism. Such an epoxide would be a highly reactive electrophile, readily undergoing nucleophilic attack by DNA bases to form covalent adducts. The inherent reactivity of this position makes it a prime target for oxidative enzymes, leading to the generation of ultimate carcinogens.

Phase II Metabolism Relevant to 6-Position Metabolites

The phenolic and quinone metabolites generated from the 6-position pathway of BaP metabolism are substrates for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, facilitating their detoxification and excretion from the body. researchgate.netmhmedical.com The primary Phase II pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation, Sulfation, and Glutathione Conjugation Pathways

Phase II enzymes catalyze the conjugation of BaP metabolites with endogenous molecules, effectively neutralizing their reactivity.

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to hydroxylated BaP metabolites. Phenolic metabolites such as 6-OH-B[a]P are known substrates for UGTs, leading to the formation of glucuronide conjugates. drughunter.com This pathway is a major route for the detoxification and elimination of BaP phenols.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. Phenols and dihydrodiols derived from BaP can be conjugated to sulfate (B86663) esters. drughunter.com This pathway provides an alternative route for the detoxification of phenolic intermediates arising from the 6-position activation pathway.

Glutathione Conjugation: Glutathione S-transferases (GSTs) play a critical role in detoxifying electrophilic compounds by catalyzing their conjugation with glutathione (GSH). drughunter.com While GSTs are primarily known for detoxifying epoxides, the quinone metabolites derived from 6-OH-B[a]P are also important substrates. The hydroquinone (B1673460) forms of B[a]P-diones can be conjugated with GSH, preventing their redox cycling and subsequent generation of reactive oxygen species. drughunter.com

The relative importance of these pathways can vary depending on the specific metabolite, tissue, and species.

Table 1: Key Enzymes and Metabolites in Phase II Detoxification of BaP 6-Position Derivatives

| Phase II Pathway | Enzyme Family | Substrate(s) from C6-Pathway | Product Type |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 6-Hydroxybenzo[a]pyrene (B1212588) | Glucuronide Conjugate |

| Sulfation | Sulfotransferases (SULTs) | 6-Hydroxybenzo[a]pyrene | Sulfate Ester |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Benzo[a]pyrene-quinones | Glutathione Conjugate |

Stereochemical Considerations in Metabolite Formation

Stereochemistry is a critical factor in the metabolic activation of many polycyclic aromatic hydrocarbons, particularly in the formation of diol epoxides, where specific enantiomers exhibit markedly different biological activities. nih.govtandfonline.com

However, the initial metabolic activation step at the 6-position of benzo[a]pyrene—the one-electron oxidation to a radical cation—does not create a chiral center. Consequently, the resulting primary metabolites, 6-hydroxybenzo[a]pyrene and the subsequent B[a]P-diones, are achiral.

Therefore, the pronounced stereoselectivity that characterizes the diol epoxide pathway is not a feature of the radical cation pathway at the 6-position. While the Phase II enzymes (UGTs, SULTs, GSTs) can exhibit stereoselectivity towards chiral substrates, their action on the achiral products of the 6-position pathway is not defined by the stereochemistry of the initial activation step. The study of regio- and stereoselective metabolism is crucial for understanding the mechanisms of toxicity and carcinogenesis of BaP. tandfonline.com

Molecular Mechanisms of 6 Oxiranylbenzo a Pyrene’s Biological Activity

Deoxyribonucleic Acid (DNA) Adduct Formation

The covalent binding of 6-Oxiranylbenzo(a)pyrene to DNA is a key event in its mechanism of action. This process is initiated by the metabolic activation of the parent compound, benzo(a)pyrene, into reactive intermediates. One such pathway involves one-electron oxidation, which forms a radical cation with significant charge localization at the C6 position, rendering it highly electrophilic. nih.govnih.gov This reactive species can then attack the nucleophilic centers within the DNA bases.

The epoxide ring of 6-Oxiranylbenzo(a)pyrene is highly strained and susceptible to nucleophilic attack by the electron-rich centers in DNA bases. The C6 position of benzo(a)pyrene is a primary site for the formation of a reactive radical cation through one-electron oxidation. nih.govnih.gov This electrophilic intermediate readily reacts with the nitrogen and carbon atoms of purine (B94841) and pyrimidine (B1678525) bases. Research on the related compound, 6-methylbenzo[a]pyrene (B1207296) (6-CH3BP), which also forms a radical cation, demonstrates that this reactivity is not limited to a single DNA base. The 6-CH3BP radical cation has been shown to form adducts with guanine (B1146940), adenine (B156593), and even thymidine. nih.gov This broad reactivity underscores the high electrophilicity of the benzo(a)pyrene C6 position once activated.

Following the electrophilic attack on DNA, a variety of distinct adduct structures have been identified. These adducts primarily involve the covalent linkage of the C6 position of the benzo(a)pyrene moiety to various atoms on the DNA bases. Studies have successfully identified several of these adducts, which can be broadly categorized as those binding to guanine and adenine.

Specifically, adducts formed at the C6 position of BaP include:

Guanine Adducts : 8-(benzo[a]pyren-6-yl)guanine (BP-6-C8Gua) and 7-(benzo[a]pyren-6-yl)guanine (BP-6-N7Gua). nih.gov

Adenine Adducts : 7-(benzo[a]pyren-6-yl)adenine (BP-6-N7Ade). nih.gov

Further research using the related compound 6-methylbenzo[a]pyrene has identified additional adducts, providing insight into the potential variety of structures that can be formed. These include adducts at the N2 position of guanine (BP-6-CH2-N2dGuo) and multiple positions on adenine (BP-6-CH2-N1Ade, BP-6-CH2-N3Ade, BP-6-CH2-N7Ade). nih.gov

The table below summarizes the identified DNA adducts resulting from the reaction at the C6 position of benzo(a)pyrene and related compounds.

| Adduct Name | Abbreviation | DNA Base | Attachment Point |

| 8-(benzo[a]pyren-6-yl)guanine | BP-6-C8Gua | Guanine | C8 |

| 7-(benzo[a]pyren-6-yl)guanine | BP-6-N7Gua | Guanine | N7 |

| 7-(benzo[a]pyren-6-yl)adenine | BP-6-N7Ade | Adenine | N7 |

| N2-(benzo[a]pyren-6-ylmethyl)deoxyguanosine | BP-6-CH2-N2dGuo | Guanine | N2 |

| N1-(benzo[a]pyren-6-ylmethyl)adenine | BP-6-CH2-N1Ade | Adenine | N1 |

| N3-(benzo[a]pyren-6-ylmethyl)adenine | BP-6-CH2-N3Ade | Adenine | N3 |

The stereochemistry of DNA adducts, including the relative orientation of the carcinogen to the DNA helix, can significantly influence their biological consequences. For many benzo(a)pyrene metabolites, such as the diol epoxides, the stereochemical properties of the resulting adducts are well-studied and have been shown to affect their recognition by DNA repair enzymes and their ability to stall DNA polymerases. nih.gov For instance, the lowest-energy conformation of a (+)-ta[BP]G adduct places the benzo[a]pyrenyl ring in the minor groove of the DNA. nih.gov However, specific research detailing the stereochemical aspects of adduct formation and the resulting conformational changes in DNA for adducts formed specifically at the C6 position by 6-Oxiranylbenzo(a)pyrene is not extensively covered in the available scientific literature.

The DNA adducts formed by 6-Oxiranylbenzo(a)pyrene can be classified into two main types based on their chemical stability: stable and depurinating adducts. nih.gov

Stable Adducts : These are formed when the carcinogen covalently binds to a position on the DNA base, such as an exocyclic amino group, that does not weaken the N-glycosidic bond connecting the base to the deoxyribose sugar. These adducts are persistent unless removed by DNA repair mechanisms.

Depurinating Adducts : These adducts result from the binding of the benzo[a]pyrene (B130552) moiety to the N3 or N7 positions of purine bases (adenine and guanine). wikipedia.org This binding destabilizes the N-glycosidic bond, leading to the spontaneous cleavage of the bond and the loss of the adducted base from the DNA backbone. This process creates an apurinic (AP) site, which is a form of DNA damage. nih.gov

Research has shown that the one-electron oxidation pathway, which activates the C6 position of benzo(a)pyrene, predominantly leads to the formation of depurinating adducts. In a study on mouse skin treated with benzo(a)pyrene, depurinating adducts, including BP-6-C8Gua, BP-6-N7Gua, and BP-6-N7Ade, accounted for a significant majority (74%) of the total adducts detected four hours after treatment.

The table below presents the relative abundance of depurinating and stable adducts found in mouse skin after benzo(a)pyrene treatment.

| Adduct Type | Specific Adducts | Percentage of Total Adducts |

| Depurinating | BP-6-C8Gua, BP-6-N7Gua, BP-6-N7Ade | 74% |

| Stable | BPDE-10-N2dG | 22% |

| Unidentified | N/A | 4% |

Interaction with DNA Replication and Transcription Machinery

The presence of bulky DNA adducts, such as those formed by 6-Oxiranylbenzo(a)pyrene, can physically obstruct the progression of the molecular machinery responsible for DNA replication and transcription. This interference can lead to stalled replication forks, incomplete transcripts, and the introduction of mutations during DNA synthesis.

Benzo(a)pyrene-DNA adducts are known to be significant obstacles for DNA polymerases during replication. While specific studies on the effects of 6-Oxiranylbenzo(a)pyrene adducts are limited, research on adducts from other benzo(a)pyrene metabolites, such as benzo(a)pyrene diol epoxide (BPDE), provides valuable insights. These BPDE adducts have been shown to inhibit the extension of a DNA primer by DNA polymerase. nih.gov The degree of inhibition can depend on the specific conformation of the adduct. For example, a cis adduct has been found to be a more effective block to replication than a trans adduct. nih.gov

The presence of a BPDE adduct can severely inhibit the incorporation of nucleotides opposite the adducted base. nih.gov In some cases, the polymerase may dissociate from the DNA template upon encountering an adduct. iaea.org Furthermore, BPDE has been shown to competitively inhibit the interaction of deoxyguanosine triphosphate (dGTP) with the DNA polymerase-template complex, suggesting a direct interference with the enzyme's active site. nih.gov This disruption of DNA polymerase function can lead to errors in replication, including base substitutions and frameshift mutations, which are hallmarks of chemical carcinogenesis. While these findings relate to BPDE adducts, it is highly probable that the bulky adducts formed by 6-Oxiranylbenzo(a)pyrene at the C6 position would also present a significant challenge to the fidelity of DNA polymerases.

Modulation of Gene Expression Through DNA Adduction

The formation of DNA adducts by metabolites of benzo(a)pyrene (B[a]P), such as 6-Oxiranylbenzo(a)pyrene, is a critical initiating event that can lead to significant alterations in gene expression. These covalent bonds with DNA can physically obstruct the transcription machinery or trigger cellular stress responses, leading to widespread changes in the transcriptome. The nature and extent of these changes are often compound-specific and dose-dependent. nih.gov

Studies using precision-cut rat liver slices exposed to various polycyclic aromatic hydrocarbons (PAHs) revealed that carcinogenic compounds, including B[a]P, induce distinct gene expression profiles compared to non-carcinogenic PAHs. nih.gov For instance, carcinogenic PAHs were found to uniquely induce the oxidative stress pathway. nih.gov The expression of several genes has been found to correlate significantly with the level of DNA adduct formation. Research in human HepG2 cells identified genes such as CYP1A1, PRKCA, SLC22A3, NFKB1A, CYP1A2, and CYP2D6 whose expression changes correlated with DNA adduct levels and carcinogenic potency. maastrichtuniversity.nl

Further investigations into target and non-target organs for B[a]P carcinogenicity in mice showed that while DNA adducts formed in all tested organs, the resulting gene expression patterns were highly tissue-specific. nih.gov Gene ontology analysis highlighted that B[a]P-induced biological activities varied significantly between organs. nih.gov Notably, expression changes in genes like Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav showed significant differences between target and non-target tissues. nih.gov These findings suggest that it is not merely the presence of DNA adducts, but the subsequent tissue-specific modulation of gene expression pathways, such as the p53, Stat3, and Wnt/β-catenin pathways, that may ultimately determine the organ-specific carcinogenicity of B[a]P. nih.gov

Table 1: Genes Modulated by Benzo(a)pyrene Exposure and Correlated with DNA Adduct Formation

| Gene | Function | Correlation with DNA Adducts | Study Context |

|---|---|---|---|

| CYP1A1 | Xenobiotic metabolism | Positive | HepG2 cells, Rat liver slices nih.govmaastrichtuniversity.nl |

| CYP1A2 | Xenobiotic metabolism | Positive | HepG2 cells maastrichtuniversity.nl |

| Fos | Transcription factor, cell proliferation | Differential (Target vs. Non-target) | Mouse organs nih.gov |

| Myc | Transcription factor, cell cycle | Differential (Target vs. Non-target) | Mouse organs nih.gov |

| NFKB1A | Inflammatory response, apoptosis | Positive | HepG2 cells maastrichtuniversity.nl |

| PRKCA | Signal transduction | Positive | HepG2 cells maastrichtuniversity.nl |

| Ctnnb1 | Cell adhesion, Wnt signaling | Differential (Target vs. Non-target) | Mouse organs nih.gov |

Induction of Genomic Instability

Exposure to 6-Oxiranylbenzo(a)pyrene and related B[a]P metabolites is a significant source of genomic instability. This instability arises from the formation of bulky DNA adducts that interfere with the fidelity of DNA replication and transcription, ultimately leading to mutations and larger-scale chromosomal damage. nih.gov Chronic exposure to PAHs can saturate cellular xenobiotic metabolic pathways, leading to an accumulation of reactive oxygen species (ROS) which further exacerbates DNA damage and genomic instability. nih.gov The resulting genetic alterations are a hallmark of carcinogenesis.

Mutational Signatures Induced by 6-Oxiranylbenzo(a)pyrene Adducts

The DNA adducts formed by B[a]P metabolites, particularly the benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), preferentially bind to guanine bases. nih.gov If these adducts are not repaired before DNA replication, they can cause DNA polymerases to insert an incorrect base opposite the lesion. This process results in a characteristic mutational signature strongly associated with B[a]P exposure.

The predominant mutation observed is a C:G to A:T transversion. nih.govnih.gov Whole-exome sequencing of human mammary epithelial cells (HMEC) treated with B[a]P revealed that approximately 70% of the induced mutations were C:G>A:T transversions. nih.gov This signature is consistent with the known mutational spectrum of B[a]P and mirrors the patterns observed in lung cancers of smokers, where exposure to PAHs is a major etiological factor. nih.govnih.gov These mutations can occur in critical cancer driver genes, including tumor suppressors and oncogenes like p16, PLCG1, MED12, and PIK3CG, thereby driving the process of carcinogenesis. nih.gov

Chromosomal Aberrations and Micronucleus Formation

Beyond point mutations, the genomic instability induced by 6-Oxiranylbenzo(a)pyrene can manifest as more severe chromosomal damage. This includes the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have failed to segregate properly during cell division.

Studies in metabolically competent human HepG2 cells have shown that exposure to B[a]P leads to a significant, more than twofold increase in the frequency of micronuclei compared to untreated controls. nih.gov The formation of micronuclei serves as a key indicator of both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. The presence of bulky DNA adducts can lead to stalled replication forks, which can collapse and result in double-strand breaks, a primary cause of chromosomal aberrations and micronucleus formation. nih.gov Research has also demonstrated that deficiencies in certain DNA repair proteins, such as DNA polymerase β, can heighten the rate of B[a]P-induced micronucleus formation, underscoring the link between DNA damage, repair capacity, and large-scale genomic instability. nih.gov

DNA Repair Pathway Responses to 6-Oxiranylbenzo(a)pyrene-DNA Adducts

To counteract the genotoxic effects of compounds like 6-Oxiranylbenzo(a)pyrene, cells have evolved sophisticated DNA repair mechanisms. The bulky, helix-distorting adducts formed by B[a]P metabolites are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.gov The Base Excision Repair (BER) pathway may also play a role in addressing some forms of damage induced by PAHs. scispace.com

Nucleotide Excision Repair (NER) Mechanisms

Nucleotide Excision Repair is the principal cellular defense against bulky DNA lesions, including the adducts formed by 6-Oxiranylbenzo(a)pyrene. nih.govnih.gov This complex pathway recognizes and removes a short, single-stranded DNA segment containing the lesion, which is then replaced by new, error-free DNA synthesis. The NER machinery's ability to recognize a vast array of structurally diverse lesions is one of its key features. nih.gov

The process is initiated by the recognition of the helical distortion caused by the adduct, a role played by the XPC-HR23B protein complex in the global genome NER sub-pathway. nih.gov Following damage recognition, a cascade of proteins is recruited to unwind the DNA around the lesion and make dual incisions on either side of the adduct, excising an oligonucleotide of 24-32 bases. nih.gov Studies have shown that the efficiency of NER can be influenced by the specific structure and sequence context of the B[a]P adduct. nih.gov In human lung cancer cells, exposure to B[a]P has been shown to modulate the expression of key NER genes, such as XPB and XPC, indicating an active cellular response to the induced damage. nih.gov Deficiencies in the NER pathway, as seen in the genetic disorder Xeroderma Pigmentosum, lead to extreme sensitivity to DNA damaging agents and a dramatically increased risk of cancer, highlighting the critical role of NER in repairing B[a]P-DNA adducts. nih.gov

Base Excision Repair (BER) Mechanisms

While NER is the primary pathway for bulky B[a]P adducts, the Base Excision Repair (BER) pathway is also implicated in responding to damage from PAHs. scispace.com BER typically targets smaller, non-helix-distorting lesions such as those caused by oxidation or alkylation. mdpi.com The genotoxicity of B[a]P involves not only the formation of bulky adducts but also the generation of reactive oxygen species, which can induce oxidative DNA damage that is a substrate for BER. nih.gov

Translesion Synthesis (TLS) Polymerases in Bypassing Adducts

The covalent binding of reactive metabolites of 6-Oxiranylbenzo(a)pyrene to DNA creates bulky adducts that distort the DNA helix. These lesions are potent blocks to the high-fidelity replicative DNA polymerases (e.g., polymerases δ and ε), which can lead to stalled replication forks, chromosome breaks, and cell death. youtube.comduke.edu To overcome this blockage and complete replication, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). mdpi.comnih.gov TLS utilizes specialized, low-fidelity DNA polymerases that can accommodate bulky adducts in their active sites and synthesize DNA across the damaged template. youtube.comnih.gov However, this process is often error-prone and is a major source of the mutations associated with exposure to polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene. nih.gov

Several TLS polymerases are involved in bypassing bulky adducts, often working in a sequential manner involving an "inserter" polymerase and an "extender" polymerase. nih.govnih.gov The specific polymerase used can depend on the exact structure of the adduct, its conformation in the DNA, and the surrounding DNA sequence. nih.gov While direct studies on 6-Oxiranylbenzo(a)pyrene are limited, extensive research on adducts from other benzo(a)pyrene metabolites, such as benzo[a]pyrene-7,8-diol 9,10-epoxide (BPDE), provides significant insight into the process.

Key TLS Polymerases and Their Roles:

Polymerase Kappa (Pol κ): Pol κ has been shown to be surprisingly efficient at bypassing bulky N²-dG adducts derived from benzo(a)pyrene. nih.govewha.ac.kr It is often considered a specialized polymerase for handling these types of lesions. Studies have demonstrated that Pol κ can perform error-free bypass by correctly inserting a cytosine (dCTP) opposite the adducted guanine. nih.govacs.org It is generally more efficient at the insertion step than at extending the DNA strand past the lesion. ewha.ac.kr

Polymerase Eta (Pol η): Pol η is a versatile TLS polymerase known for its role in bypassing UV-induced DNA damage, but it also participates in bypassing bulky chemical adducts. nih.govwikipedia.org However, its action at benzo(a)pyrene-guanine adducts is often mutagenic. acs.org Pol η can misinsert an adenine (dATP) opposite the damaged guanine, leading to G→T transversions, a common mutation signature found in PAH-associated cancers. acs.orgwikipedia.org

REV1 and Polymerase Zeta (Pol ζ): The REV1 and Pol ζ complex is a critical component of error-prone TLS. oup.comnih.gov This pathway is often considered a two-step process.

REV1: This polymerase has a primary role as an "inserter," typically incorporating a cytosine (dCTP) opposite various lesions, including abasic sites and adducted guanines. oup.comresearchgate.net Its structural features allow it to accommodate lesions that other polymerases cannot. researchgate.net Beyond its catalytic role, REV1 acts as a scaffold, facilitating the recruitment of other TLS polymerases, like Pol ζ, to the site of damage. nih.govnih.gov

Polymerase Zeta (Pol ζ): Pol ζ is a poor inserter but functions as a highly effective "extender." nih.govoup.com After an inserter polymerase (like REV1 or Pol η) has placed a nucleotide opposite the adduct, Pol ζ takes over to extend the DNA strand, completing the bypass. nih.govnih.gov This extension by Pol ζ is a key step in damage-induced mutagenesis. acs.orgoup.com The combined action of an inserter and the extender Pol ζ is responsible for a significant portion of mutations arising from bulky adducts. acs.org

The selection and coordination of these polymerases are complex processes. Post-translational modifications of the proliferating cell nuclear antigen (PCNA), a key protein in DNA replication, play a crucial role. Monoubiquitination of PCNA at stalled replication forks serves as a molecular switch, recruiting TLS polymerases to the site of damage to facilitate the bypass of lesions like 6-Oxiranylbenzo(a)pyrene adducts. nih.govoup.comresearchgate.net

The table below summarizes the primary roles and mutational outcomes of key TLS polymerases involved in bypassing bulky guanine adducts, such as those formed by 6-Oxiranylbenzo(a)pyrene.

| Polymerase | Primary Role | Bypass Fidelity | Common Mutational Outcome |

| Pol κ (Kappa) | Inserter | Mostly error-free | Correctly inserts C opposite adducted G. |

| Pol η (Eta) | Inserter | Error-prone | Inserts A opposite adducted G, leading to G→T mutations. |

| REV1 | Inserter / Scaffolder | Error-prone (as inserter) | Inserts C opposite various lesions; recruits other polymerases. |

| Pol ζ (Zeta) | Extender | Error-prone | Extends from mismatched primer termini after insertion by another polymerase. |

This intricate interplay between different specialized polymerases allows the cell to tolerate potentially lethal DNA damage, but at the cost of introducing mutations that can initiate carcinogenesis. nih.gov

In Vitro Cellular and Subcellular Investigations of 6 Oxiranylbenzo a Pyrene

Cellular Uptake and Intracellular Distribution of 6-Oxiranylbenzo(a)pyrene

The cellular uptake of polycyclic aromatic hydrocarbons like benzo(a)pyrene, the parent compound of 6-Oxiranylbenzo(a)pyrene, has been shown to be a rapid process of physical partitioning rather than an active biological transport. When associated with lipoproteins, which serve as a physiological delivery method, BaP uptake by human fibroblasts and murine macrophages occurs quickly, with a halftime of approximately two minutes. oup.comnih.gov This uptake happens through spontaneous transfer from the lipoprotein carrier through the aqueous phase to the cell and does not require endocytosis. oup.comnih.gov

The rate and extent of uptake, as well as the subsequent intracellular localization, were found to be identical for both living and fixed cells, underscoring the passive nature of this process. oup.comnih.gov The plasma membrane is suggested to be the rate-limiting step in this transfer. oup.comnih.gov Once inside the cell, the distribution of BaP is governed by the relative lipid volumes of extracellular donors and the cell itself. oup.com The compound's intracellular location aligns with lipid-rich areas and does not accumulate in acidic compartments or mitochondria. oup.com Given its structural similarity and lipophilic nature, 6-Oxiranylbenzo(a)pyrene is anticipated to follow a comparable mechanism of cellular entry and distribution.

| Feature | Description |

| Mechanism | Spontaneous transfer and partitioning; independent of endocytosis. oup.comnih.gov |

| Kinetics | Rapid, with a halftime of approximately 2 minutes. oup.comnih.gov |

| Rate-Limiting Step | Believed to involve the plasma membrane. oup.comnih.gov |

| Intracellular Location | Coincides with lipid-rich compartments. oup.com |

| Influencing Factors | Relative lipid volumes of the cell and extracellular delivery vehicle. oup.com |

Metabolism of 6-Oxiranylbenzo(a)pyrene in Cultured Cell Lines

A variety of in vitro models have been employed to study the metabolism of benzo(a)pyrene and its derivatives. These include established cell lines such as rat liver cells (Clone 9), which are capable of metabolizing BaP. oup.com More advanced models, such as three-dimensional human organoids derived from normal gastric, pancreas, liver, colon, and kidney tissues, have demonstrated the capacity to metabolize BaP and exhibit tissue-specific responses. nih.govmdpi.com These organoid cultures successfully replicate aspects of in vivo tissue structure and function, making them valuable for studying carcinogen metabolism. nih.gov The metabolism of BaP has also been investigated in cell lines derived from fish, demonstrating the broad applicability of in vitro systems in comparative toxicology.

Precursors to 6-Oxiranylbenzo(a)pyrene are potent inducers of xenobiotic-metabolizing enzymes (XMEs), particularly the cytochrome P450 (CYP) family 1 enzymes. Exposure of human tissue organoids to BaP results in a significant, concentration-dependent upregulation of CYP1A1 and NQO1 mRNA. mdpi.com This induction is observed across organoids derived from various tissues, including the kidney, pancreas, and liver, with kidney organoids showing the highest levels of induction. nih.govmdpi.com

In rat liver cell lines, BaP treatment leads to a time- and concentration-dependent increase in 7-ethoxyresorufin-O-deethylase (EROD) activity, a functional measure of CYP1A1/1A2 enzymes. oup.com Significant EROD induction is detected after 3 hours of treatment and reaches maximal levels by 16 hours. oup.com This auto-induction of metabolic enzymes is a critical factor in the bioactivation of BaP and its derivatives, as the induced enzymes catalyze the conversion of the parent compounds into reactive metabolites.

| Model System | Enzyme/Activity Measured | Observation |

| Human Tissue Organoids | CYP1A1, NQO1 (mRNA) | Concentration-dependent upregulation in all organoid types. mdpi.com |

| Rat Liver Cells (Clone 9) | EROD Activity (CYP1A1/1A2) | Time- and concentration-dependent increase. oup.com |

DNA Adductomics in Cellular Models Exposed to 6-Oxiranylbenzo(a)pyrene

The genotoxicity of 6-Oxiranylbenzo(a)pyrene precursors is intrinsically linked to their metabolic activation into reactive species that covalently bind to DNA, forming adducts. For 6-hydroxymethylbenzo[a]pyrene (HMBP), a primary activation pathway involves the formation of an electrophilic sulfuric acid ester. oup.comnih.gov This reaction is mediated by sulfotransferase enzymes present in rat and mouse liver cytosols. oup.comnih.gov

The resulting reactive ester, 6-sulfooxymethylbenzo[a]pyrene, readily forms benzylic adducts with DNA. oup.comnih.gov The major DNA adduct identified through NMR spectroscopy is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. oup.comnih.gov This specific adduct was found in hepatic DNA of rats administered HMBP, confirming that this metabolic activation pathway occurs in vivo. oup.comnih.gov This adduct accounted for approximately 20-30% of the total HMBP residues bound to the hepatic DNA. oup.comnih.gov Minor adducts with deoxyadenosine (B7792050) and deoxycytidine have also been detected. nih.gov

| Precursor | Activating Enzyme | Reactive Intermediate | Major DNA Adduct |

| 6-Hydroxymethylbenzo[a]pyrene (HMBP) | Sulfotransferase | Electrophilic Sulfuric Acid Ester | N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. oup.comnih.gov |

Mutagenicity Assays Using 6-Oxiranylbenzo(a)pyrene and its Precursors

The mutagenic potential of precursors to 6-Oxiranylbenzo(a)pyrene has been clearly demonstrated using the Salmonella typhimurium reverse mutation assay (Ames test). The immediate precursor, 6-hydroxymethylbenzo[a]pyrene, is a potent mutagen, but only in the presence of an external metabolic activation system, such as an Aroclor-induced rat liver S9 fraction. nih.gov This indicates that its metabolic conversion to a reactive species is necessary for its mutagenic activity.

Furthermore, studies on the biliary metabolites of rats treated with 6-hydroxymethylbenzo[a]pyrene showed that these metabolites are also mutagenic. nih.gov Their activity was evident in the Ames test, particularly when treated with β-glucuronidase and/or an S9 mix, suggesting that conjugated metabolites can be reactivated to mutagenic species. nih.gov In contrast, when tested in Chinese hamster V79 cells, 6-hydroxymethylbenzo[a]pyrene showed little to no mutagenicity, highlighting potential differences in metabolic capabilities between assay systems. nih.gov

| Compound/Metabolite | Assay System | Metabolic Activation | Result |

| 6-Hydroxymethylbenzo[a]pyrene | Ames Test (S. typhimurium) | With Aroclor-induced S9 | Potent mutagen. nih.gov |

| Biliary Metabolites of 6-Hydroxymethylbenzo[a]pyrene | Ames Test (S. typhimurium) | With β-glucuronidase and/or S9 | Mutagenic. nih.gov |

| 6-Hydroxymethylbenzo[a]pyrene | Chinese Hamster V79 Cells | Co-culture with metabolizing cells | Little to no mutagenicity. nih.gov |

Mammalian Cell Mutagenesis Assays (e.g., HPRT, LacZ)

Mammalian cell mutagenesis assays are crucial tools for evaluating the mutagenic potential of chemical compounds. These assays utilize specific gene targets, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene and the bacterial lacZ gene in transgenic animals, to detect induced mutations.

While direct studies on 6-Oxiranylbenzo(a)pyrene in these specific assays are not readily found, research on other benzo[a]pyrene (B130552) epoxides in Chinese hamster V79 cells, which are deficient in the enzymes that metabolize polycyclic aromatic hydrocarbons, provides a model for understanding their direct mutagenic capabilities. For instance, benzo[a]pyrene 4,5-oxide (the K-region epoxide) has demonstrated moderate mutagenicity in such systems. In contrast, the diol epoxide, (+/-)-7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, exhibits significantly higher mutagenic activity. This suggests that the location and chemical nature of the epoxide ring on the benzo[a]pyrene structure are critical determinants of its mutagenic potency.

Studies using transgenic mice carrying the lacZ gene have shown that benzo[a]pyrene itself is a potent mutagen in vivo, causing a variety of mutations, predominantly G:C → T:A transversions. This is consistent with the formation of bulky DNA adducts by its metabolites. Although data for 6-Oxiranylbenzo(a)pyrene is not available, it would be expected to act as a direct-acting mutagen, capable of inducing mutations in assays like the HPRT and lacZ systems without the need for metabolic activation. The frequency and spectrum of these mutations would, however, be dependent on its intrinsic reactivity and the efficiency of cellular DNA repair mechanisms in handling the specific DNA adducts it forms.

Mechanistic Studies Using Subcellular Fractions

Microsomal Metabolism of Benzo[a]pyrene and Epoxide Formation

The metabolic activation of benzo[a]pyrene is a critical initial step in its carcinogenesis. This process is primarily carried out by cytochrome P450 (CYP) enzymes located in the microsomes, which are vesicles of the endoplasmic reticulum. These enzymes, particularly CYP1A1 and CYP1B1, oxidize benzo[a]pyrene to form various epoxide intermediates.

The formation of epoxides can occur at different positions on the benzo[a]pyrene molecule. The metabolism of benzo[a]pyrene can lead to the formation of benzo[a]pyrene-4,5-oxide, benzo[a]pyrene-7,8-oxide, and benzo[a]pyrene-9,10-oxide. The formation of 6-Oxiranylbenzo(a)pyrene would involve the enzymatic oxidation of the C6 position of benzo[a]pyrene. While the metabolism at the 6-position of benzo[a]pyrene is known to produce 6-hydroxybenzo[a]pyrene (B1212588), which can then be auto-oxidized to quinones, the direct enzymatic formation of a stable 6-oxiranyl epoxide is less commonly reported in metabolic profiles. Research on the metabolism of 6-nitrobenzo[a]pyrene by liver microsomes has shown oxygenation on the benzo ring, leading to the formation of dihydrodiols, but not a direct epoxide at the 6-position.

The profile of metabolites formed during microsomal incubation of benzo[a]pyrene is complex and includes phenols, quinones, and dihydrodiols, the latter being formed by the action of epoxide hydrolase on the initial epoxide intermediates.

Table 1: Key Enzymes in Microsomal Metabolism of Benzo[a]pyrene

| Enzyme Family | Specific Enzymes | Role in Benzo[a]pyrene Metabolism |

| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of benzo[a]pyrene to form epoxides. |

| Epoxide Hydrolase | Microsomal EH | Hydration of epoxides to form dihydrodiols. |

Role of Cytosolic Enzymes in 6-Oxiranylbenzo(a)pyrene Biotransformation

Cytosolic enzymes play a crucial role in the detoxification of reactive metabolites, including epoxides. The primary enzymes involved in this process are Glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione (GSH), a major cellular antioxidant, to electrophilic compounds like epoxides, rendering them more water-soluble and facilitating their excretion from the cell.

Different isoforms of GSTs exhibit varying catalytic activities towards different benzo[a]pyrene epoxides. For example, several GST isoenzymes in mouse lung have shown activity in detoxifying benzo[a]pyrene 4,5-oxide and benzo[a]pyrene 7,8-oxide. It is highly probable that 6-Oxiranylbenzo(a)pyrene, as an electrophilic epoxide, would also be a substrate for certain GST isoforms. The rate and extent of this conjugation would be a key factor in determining its intracellular half-life and, consequently, its potential to interact with cellular macromolecules like DNA.

In addition to GSTs, other cytosolic enzymes could potentially be involved in the biotransformation of 6-Oxiranylbenzo(a)pyrene. However, the conjugation with glutathione is generally considered the major detoxification pathway for arene oxides.

Table 2: Cytosolic Enzymes in the Biotransformation of Benzo[a]pyrene Epoxides

| Enzyme Family | Function | Relevance to 6-Oxiranylbenzo(a)pyrene |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to epoxides. | Expected to be a primary detoxification pathway. |

Mechanistic Studies of 6 Oxiranylbenzo a Pyrene in in Vivo Animal Models

Metabolic Fate and Distribution of 6-Oxiranylbenzo(a)pyrene Precursors in Animal Tissues

The journey of 6-Oxiranylbenzo(a)pyrene begins with its precursor, benzo(a)pyrene (BaP), a widely studied polycyclic aromatic hydrocarbon (PAH). nih.govresearchgate.net In animal models, BaP undergoes a necessary metabolic activation to exert its genotoxic effects. nih.gov This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, in conjunction with epoxide hydrolase. nih.gov This enzymatic process transforms BaP into various intermediates, including epoxides, phenols, quinones, and ultimately the highly reactive diol epoxide, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), a form of oxiranylbenzo(a)pyrene. nih.govresearchgate.net

Following administration in animal models, BaP and its metabolites distribute throughout the body. Studies in rats have shown that after intratracheal instillation, radioactivity from labeled BaP is rapidly eliminated from the lungs and accumulates in the liver, with a significant portion found in the intestinal contents, indicating biliary excretion. vt.edu Research in mice has demonstrated the presence of BaP-DNA adducts, the products of reactive metabolites binding to DNA, in a wide array of tissues including the lung, liver, colon, forestomach, glandular stomach, kidney, pancreas, and spleen. nih.gov This widespread distribution underscores the systemic potential for genotoxicity following exposure to BaP.

In Vivo DNA Adduct Formation by 6-Oxiranylbenzo(a)pyrene

The ultimate carcinogenic activity of BaP is largely attributed to the covalent binding of its reactive epoxide metabolite, BPDE, to DNA, forming bulky DNA adducts. nih.goviarc.fr These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The primary site of adduction is the N² position of guanine (B1146940). nih.gov

Another pathway of metabolic activation involves a one-electron oxidation, which can also lead to the formation of DNA adducts. This pathway results in unstable adducts that can depurinate, leaving behind apurinic sites which are also potentially mutagenic. oup.com

Tissue-Specific Adduct Levels (e.g., Liver, Lung, Skin)

The formation of DNA adducts has been observed in various tissues in animal models, with levels depending on the route of administration and metabolic capacity of the tissue.

Skin: In studies involving topical application of BaP to mouse skin, a dose-dependent increase in DNA adducts is observed. cdc.govcdc.gov One study identified that 4 hours after treatment, the majority (74%) of adducts were of the depurinating type resulting from one-electron oxidation, while the stable BPDE-DNA adduct accounted for 22%. nih.gov

Lung: Following intratracheal instillation in mice, BaP induces a dose-dependent increase in DNA adducts in the lung. nih.govresearchgate.net Co-exposure to other agents, such as arsenic, has been shown to significantly increase the levels of BaP-induced DNA adducts in the lungs of mice. cdc.govcdc.govscilit.com

Liver: The liver is a primary site of BaP metabolism, and DNA adducts are readily formed in this organ. vt.edu Six distinct BaP:DNA adducts were detected in the lungs of rats, while only three were found in the liver after intratracheal administration. vt.edu

| Tissue | Animal Model | Key Findings | References |

|---|---|---|---|

| Skin | Mouse | Topical application leads to a majority of depurinating adducts (74%) and stable BPDE adducts (22%) 4 hours post-treatment. | nih.gov |

| Lung | Mouse | Intratracheal instillation causes a dose-dependent increase in adducts. Co-treatment with arsenic significantly increases adduct levels. | cdc.govcdc.govnih.govresearchgate.netscilit.com |

| Liver | Rat | Fewer types of adducts (three) were detected compared to the lung (six) after intratracheal instillation. | vt.edu |

Persistence and Excision of DNA Adducts

The persistence of DNA adducts is a critical factor in determining the likelihood of mutation and cancer initiation. wur.nl If adducts are not removed by DNA repair mechanisms before cell division, they can lead to permanent genetic alterations. nih.gov

Studies in mouse skin have shown that the total level of BPDE-DNA adducts peaks around 24 hours after a single topical application and then declines rapidly until day 4, with a much slower removal rate thereafter. kcl.ac.ukoup.com Interestingly, the conformation of the adduct appears to influence its repair. Adducts in a "base-stacked" conformation within the DNA helix are repaired less readily than those in an "external" conformation. kcl.ac.ukoup.com This suggests that certain adducts are more persistent and may pose a greater carcinogenic risk. The persistence of some DNA adducts has been observed to be substantial, allowing for their accumulation upon chronic exposure. wur.nl

Genotoxicity Endpoints in Animal Models

The formation of DNA adducts by 6-Oxiranylbenzo(a)pyrene and its related metabolites leads to measurable genotoxic effects in animal models, including the induction of micronuclei and gene mutations.

Micronucleus Induction in Specific Organs

Micronuclei (MN) are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. Their presence is an indicator of chromosomal damage.

In vivo studies have demonstrated the ability of BaP to induce micronucleus formation. Topical application of BaP on the skin of hairless mice resulted in a dose-dependent increase in micronucleated keratinocytes. nih.gov A significant increase in micronuclei was observed even at low doses, highlighting the sensitivity of this endpoint for detecting skin genotoxicity. nih.gov In an avian model, exposure of black-headed gull embryos to BaP led to a statistically significant increase in the frequency of micronucleated erythrocytes after 14 days of incubation. researchgate.net

| Animal Model | Tissue/Cell Type | Key Findings | References |

|---|---|---|---|

| Hairless Mouse | Skin Keratinocytes | Dose-dependent increase in micronuclei after topical application. | nih.gov |

| Black-headed Gull Embryo | Erythrocytes | Significant increase in micronucleated cells after 14 days of incubation. | researchgate.net |

Assessment of Gene Mutations in Target Tissues

The ultimate consequence of persistent DNA adducts is the induction of gene mutations. Animal models, particularly transgenic mice, have been instrumental in characterizing the mutational spectrum of BaP.

Lung: In gpt delta transgenic mice, a single intratracheal instillation of BaP resulted in a significant and dose-dependent increase in the frequency of mutations in the gpt gene in the lung. nih.govresearchgate.net The predominant type of mutation observed was a G:C to T:A transversion, which is a characteristic signature of BaP mutagenesis. nih.govresearchgate.net

Skin: Skin tumors induced in mice by BaP frequently exhibit G to T transversions in the p53 tumor suppressor gene, providing a direct link between the DNA adducts formed and the critical mutations that drive cancer. pnas.org

Germ Cells: The potential for BaP to induce heritable mutations has also been investigated. While BaP-related DNA adducts were found in the testes of mice, this did not lead to an increase in mutations in that tissue. However, a significant increase in mutant frequencies was observed in the sperm of wild-type mice after prolonged exposure, indicating that BaP can induce gene mutations in spermatogonial cells. oup.com

| Animal Model | Target Tissue | Gene | Primary Mutation Type | References |

|---|---|---|---|---|

| gpt delta Transgenic Mouse | Lung | gpt | G:C → T:A Transversion | nih.govresearchgate.net |

| Mouse | Skin | p53 | G → T Transversion | pnas.org |

| Wild-type Mouse | Sperm | lacZ | Increased mutant frequency. | oup.com |

Influence of Genetic Polymorphisms on 6-Oxiranylbenzo(a)pyrene Metabolism and Adduction in Animal Models

The metabolism of Benzo[a]pyrene (B130552), including the formation of metabolites at the 6-position, is heavily influenced by the genetic makeup of the organism, particularly variations in genes encoding for metabolic enzymes. Although studies have not directly investigated genetic polymorphisms in relation to 6-Oxiranylbenzo(a)pyrene metabolism in animal models, the known roles of certain enzymes in BaP metabolism allow for informed hypotheses.

The formation of reactive intermediates of BaP, including radical cations at the C6-position which are precursors to 6-Oxiranylbenzo(a)pyrene, is primarily catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.gov Genetic polymorphisms in these enzymes have been shown to alter their metabolic activity towards BaP. For instance, different human allelic variants of CYP1A1 exhibit varied enzyme kinetics in the production of BaP metabolites. oup.com It is plausible that polymorphisms in the orthologous genes in animal models could similarly lead to differential formation of 6-position metabolites.

The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of CYP1A1 and CYP1B1. Genetic variations in the Ahr gene in mice have been shown to influence susceptibility to BaP-induced toxicity. Differential activation of the AhR pathway due to these polymorphisms would directly impact the levels of CYP enzymes available to metabolize BaP, thereby potentially altering the production of 6-Oxiranylbenzo(a)pyrene.

Furthermore, enzymes involved in the detoxification of reactive intermediates, such as epoxide hydrolase and glutathione (B108866) S-transferases (GSTs), also exhibit genetic polymorphisms. Variations in these enzymes could affect the rate at which 6-Oxiranylbenzo(a)pyrene, once formed, is detoxified or conjugated, thereby influencing its ability to form DNA adducts. While direct evidence in animal models for 6-Oxiranylbenzo(a)pyrene is lacking, the principle has been established for other BaP metabolites.

The following table summarizes the potential influence of genetic polymorphisms in key enzymes on the metabolism of 6-Oxiranylbenzo(a)pyrene in animal models, based on the known metabolism of Benzo[a]pyrene.

| Gene/Enzyme | Potential Influence of Genetic Polymorphism on 6-Oxiranylbenzo(a)pyrene Metabolism |

| Cytochrome P450 (CYP1A1, CYP1B1) | Polymorphisms could lead to altered rates of formation of the 6-oxiranyl metabolite from the parent Benzo[a]pyrene. |

| Aryl hydrocarbon Receptor (AhR) | Variations in AhR could affect the induction of CYP1A1 and CYP1B1, thereby indirectly influencing the metabolic activation of Benzo[a]pyrene at the 6-position. |

| Epoxide Hydrolase (EH) | Genetic variants might alter the detoxification of 6-Oxiranylbenzo(a)pyrene, potentially affecting its half-life and ability to interact with cellular macromolecules. |

| Glutathione S-Transferases (GSTs) | Polymorphisms could result in differential rates of conjugation and detoxification of 6-Oxiranylbenzo(a)pyrene, modulating its genotoxic potential. |

Role of 6-Oxiranylbenzo(a)pyrene in Mechanistic Pathways of Benzo[a]pyrene-Induced Biological Responses

The 6-position of Benzo[a]pyrene is central to the "meso-region" or "radical-cation" pathway of metabolic activation. This pathway involves a one-electron oxidation of BaP to form a radical cation, with the positive charge and unpaired electron localized primarily at the C6-position. nih.gov This highly reactive intermediate can then interact with cellular nucleophiles, including DNA, or be further oxidized. 6-Oxiranylbenzo(a)pyrene is considered a potential metabolite arising from this pathway.

Studies on 6-substituted derivatives of BaP in animal models provide significant insights into the importance of this position for the parent compound's carcinogenicity. The tumorigenicity of various 6-halogenated derivatives of BaP has been investigated in mouse skin and rat mammary glands. nih.govnih.gov

In studies on female Swiss and A-strain mice, while Benzo[a]pyrene was the most potent, 6-fluorobenzo[a]pyrene also exhibited tumor-initiating and carcinogenic activity on the skin. nih.gov In contrast, 6-chlorobenzo[a]pyrene (B1618961), 6-bromobenzo[a]pyrene, and 6-iodobenzo[a]pyrene showed significantly reduced or no carcinogenic activity. nih.govnih.gov The moderate carcinogenic activity of 6-fluorobenzo[a]pyrene is suggested to be consistent with its metabolic activation through one-electron oxidation, a pathway that is also proposed for the formation of 6-Oxiranylbenzo(a)pyrene. nih.govnih.gov

The following table summarizes the findings of a comparative tumorigenicity study of 6-halogenated Benzo[a]pyrene derivatives in mouse skin.

| Compound | Tumor-Initiating Activity in Mouse Skin | Carcinogenic Activity in Mouse Skin |

| Benzo[a]pyrene (BP) | Potent | Potent |

| 6-fluorobenzo[a]pyrene (6-FBP) | Active | Active |

| 6-chlorobenzo[a]pyrene (6-ClBP) | Inactive | Inactive |

| 6-bromobenzo[a]pyrene (6-BrBP) | Inactive | Inactive |

| 6-iodobenzo[a]pyrene (6-IBP) | Inactive | Inactive |

Data sourced from studies on female Swiss and A-strain mice. nih.govnih.gov

In a separate study using female Sprague-Dawley rats, intramammillary injection of Benzo[a]pyrene and 6-fluorobenzo[a]pyrene induced high levels of mammary epithelial tumors and fibrosarcomas. nih.gov 6-chlorobenzo[a]pyrene primarily induced fibrosarcomas, while 6-bromobenzo[a]pyrene only induced a few adenocarcinomas. nih.gov These findings underscore that modifications at the 6-position can dramatically alter the carcinogenic profile of Benzo[a]pyrene.

The table below presents the tumorigenic effects of 6-halogenated Benzo[a]pyrene derivatives in the rat mammary gland.

| Compound | Induction of Mammary Epithelial Tumors | Induction of Fibrosarcomas |

| Benzo[a]pyrene (BP) | High | High |

| 6-fluorobenzo[a]pyrene (6-FBP) | High | High |

| 6-chlorobenzo[a]pyrene (6-ClBP) | Low/None | High |

| 6-bromobenzo[a]pyrene (6-BrBP) | Low (few adenocarcinomas) | Low/None |

Data from studies in female Sprague-Dawley rats. nih.gov

These studies collectively suggest that an unsubstituted, or minimally substituted (as with fluorine), 6-position is important for the full carcinogenic activity of Benzo[a]pyrene, likely due to its role in the one-electron oxidation pathway. nih.gov The formation of 6-Oxiranylbenzo(a)pyrene would be a key event in this mechanistic pathway, leading to a reactive electrophile capable of forming DNA adducts and initiating carcinogenesis.

Analytical and Methodological Approaches in 6 Oxiranylbenzo a Pyrene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 6-Oxiranylbenzo(a)pyrene from complex mixtures, such as environmental samples or metabolic reaction products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzo(a)pyrene and its derivatives. For 6-Oxiranylbenzo(a)pyrene, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. A gradient elution, often with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of various metabolites. nih.gov

The separation of benzo(a)pyrene metabolites is influenced by the type and position of the functional groups. While specific retention times for 6-Oxiranylbenzo(a)pyrene are not widely documented, its elution profile can be inferred from studies on similar compounds. For instance, epoxides are generally less polar than their corresponding dihydrodiols and will thus have longer retention times. The high sensitivity of HPLC, especially when coupled with fluorescence or mass spectrometry detectors, enables the quantification of trace amounts of these compounds. nih.gov

Table 1: Representative HPLC Conditions for Benzo(a)pyrene Metabolite Separation Note: This data is representative of methods used for benzo(a)pyrene derivatives and serves as an example of typical conditions that would be adapted for 6-Oxiranylbenzo(a)pyrene analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Detection | UV-Vis or Fluorescence Detector |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the separation and identification of volatile or semi-volatile compounds. For the analysis of benzo(a)pyrene derivatives, a derivatization step, such as trimethylsilylation, is often necessary to increase their volatility and thermal stability. dss.go.th However, epoxides like 6-Oxiranylbenzo(a)pyrene can be thermally labile and may degrade in the hot GC injector or on the column, which can complicate analysis. dss.go.th

Despite these challenges, GC-MS provides excellent chromatographic resolution and, through mass spectrometry, definitive structural information. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. For benzo(a)pyrene diones, which are structurally related oxidation products, GC-MS has been noted to have limitations in terms of detection limits due to low volatility, with LC-MS being a more sensitive alternative. dss.go.th

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric techniques are indispensable for confirming the chemical structure of 6-Oxiranylbenzo(a)pyrene and for detecting its presence, particularly in the form of DNA adducts.

Mass Spectrometry (MS and MS/MS) for Metabolite and Adduct Identification

Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is a primary tool for the identification of metabolites and their adducts with macromolecules. For 6-Oxiranylbenzo(a)pyrene, which has a monoisotopic mass of 268.0888 g/mol , high-resolution mass spectrometry can provide an accurate mass measurement, confirming its elemental composition.

Table 2: Illustrative MS/MS Fragmentation of a Benzo[a]pyrene-Guanine Adduct Note: This table presents example fragmentation data for a benzo[a]pyrene-guanine adduct, which would be analogous to the type of data generated for a 6-Oxiranylbenzo(a)pyrene adduct.

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation | Reference |

|---|---|---|---|

| 570.58 [M+H]+ | 454.15 | Loss of deoxyribose | researchgate.net |

| 570.58 [M+H]+ | 303.10 | Benzo[a]pyrene (B130552) triol fragment | researchgate.net |

| 570.58 [M+H]+ | 285.09 | Loss of H₂O from BP triol fragment | researchgate.net |

| 570.58 [M+H]+ | 257.10 | Further fragmentation of BP moiety | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for the complete characterization of 6-Oxiranylbenzo(a)pyrene. The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule, while the ¹³C NMR spectrum would do the same for the carbon atoms.

For 6-substituted benzo[a]pyrene derivatives, the chemical shifts of the protons and carbons are influenced by the nature of the substituent at the 6-position. In the case of 6-nitrobenzo[a]pyrene, the characteristic singlet peak for the H-6 proton in the parent benzo[a]pyrene is absent, which is a key indicator of substitution at this position. researchgate.net A similar absence would be expected for 6-Oxiranylbenzo(a)pyrene. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to assign all the proton and carbon signals definitively.

Fluorescence Spectroscopy and ³²P-Postlabeling for DNA Adduct Detection

Fluorescence Spectroscopy is a highly sensitive technique for the detection of polycyclic aromatic hydrocarbons and their derivatives. The extended π-system of the benzo[a]pyrene moiety is inherently fluorescent. The fluorescence emission and excitation spectra of benzo[a]pyrene adducts can provide information about the local environment of the pyrenyl ring system within the DNA molecule. nih.gov For instance, the fluorescence of benzo[a]pyrene diol epoxide-DNA adducts is sensitive to the polarity of the environment, which can be used to probe the conformation of the adduct. nih.gov While specific spectral data for 6-Oxiranylbenzo(a)pyrene is not widely published, it would be expected to exhibit characteristic fluorescence that could be exploited for its detection in biological samples.

³²P-Postlabeling is an extremely sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and detected by autoradiography. This technique has been extensively used to study the DNA adducts formed from benzo[a]pyrene and its derivatives, including 6-substituted derivatives like 6-methylbenzo[a]pyrene (B1207296). nih.gov The application of ³²P-postlabeling would be a critical tool for investigating the genotoxicity of 6-Oxiranylbenzo(a)pyrene.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling have become indispensable tools in elucidating the behavior of reactive chemical species like 6-oxiranylbenzo(a)pyrene at the molecular level. These in silico methods provide insights that can be difficult to obtain through experimental means alone, offering a predictive framework for understanding reactivity and biological interactions.

Quantum Mechanical Calculations for Reaction Pathways and Energetics

Quantum mechanical (QM) calculations are pivotal in mapping the potential reaction pathways of 6-oxiranylbenzo(a)pyrene and determining the energetics of these processes. While specific studies focusing solely on the 6-oxiranyl isomer are limited, the principles applied to other benzo(a)pyrene derivatives are directly relevant. Methods like Density Functional Theory (DFT) and Hatree-Fock are employed to model the electronic structure of the molecule and predict its reactivity. mdpi.comresearchgate.netasianpubs.org

These calculations can identify transition states, intermediates, and reaction energy barriers for various transformations. researchgate.netasianpubs.org For instance, computational studies on the formation of benzo(a)pyrene from precursor molecules have successfully used DFT at the B3LYP/6-31+G(d,p) and M06-2X/6-311++G(d,p) levels of theory to determine Gibbs free energy profiles for different reaction pathways. mdpi.com Such approaches could theoretically be applied to model the opening of the oxirane ring of 6-oxiranylbenzo(a)pyrene and its subsequent reaction with nucleophilic sites on DNA bases, such as the exocyclic amino group of guanine (B1146940).

Table 1: Theoretical Approaches for Reaction Pathway Analysis

| Computational Method | Application in 6-Oxiranylbenzo(a)pyrene Research | Key Parameters Calculated |

| Density Functional Theory (DFT) | Predicting the reactivity of the oxirane ring and identifying likely sites of nucleophilic attack on DNA. | Transition state energies, reaction intermediates, activation energies, Gibbs free energy. mdpi.com |

| Hatree-Fock (HF) Method | Providing a foundational understanding of the electronic structure and molecular orbitals involved in reactions. | Molecular orbital energies, electron density distribution. researchgate.netasianpubs.org |

| Ab initio methods | Offering high-accuracy calculations for smaller model systems to benchmark faster methods like DFT. | Highly accurate energies and molecular properties. |

These theoretical calculations are crucial for predicting the most likely adducts to be formed and for understanding the kinetic and thermodynamic favorability of different reaction pathways.

Molecular Dynamics Simulations of DNA Adduct Conformations

Once 6-oxiranylbenzo(a)pyrene forms a covalent adduct with DNA, its conformation within the DNA double helix is a critical determinant of its biological consequences, such as the induction of mutations. Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of these DNA adducts over time.

MD simulations can reveal how the adduct perturbs the local DNA structure, including changes in base pairing, helical twist, and bending. nih.gov For example, simulations have shown that a benzo[a]pyrene-derived guanine adduct can be more dynamically flexible in a TGT sequence context compared to a CGC context, which may influence its recognition and processing by DNA repair enzymes. nih.gov It is hypothesized that different adduct conformations could be responsible for the various types of mutations observed. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of DNA Adducts

| Parameter | Significance in Adduct Conformation Analysis |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the adduct conformation over time. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of individual atoms or residues within the DNA-adduct complex. |

| Dihedral Angle Analysis | Characterizes the rotational orientation of the pyrene (B120774) ring relative to the DNA helix. |

| Hydrogen Bonding Patterns | Reveals disruptions to the normal Watson-Crick base pairing caused by the adduct. |

| Solvent Accessible Surface Area (SASA) | Indicates the degree to which the adduct is exposed to the solvent, which can influence interactions with proteins. |

These simulations are instrumental in generating hypotheses about how the structural distortions caused by a 6-oxiranylbenzo(a)pyrene adduct might lead to specific biological outcomes.

Methodological Considerations for In Vitro and In Vivo Study Design

The design of robust in vitro and in vivo studies is essential for validating the predictions from computational models and for understanding the biological activity of 6-oxiranylbenzo(a)pyrene in a physiological context.

In vitro studies provide a controlled environment to investigate specific molecular and cellular effects. A key consideration is the method of dosing, especially for hydrophobic compounds like polycyclic aromatic hydrocarbons. Passive dosing techniques are often employed to maintain a stable and known concentration of the test compound in the cell culture medium. mdpi.com Cell-based assays can be used to assess a range of endpoints, including cytotoxicity, DNA adduct formation, and mutagenicity. mdpi.comdocumentsdelivered.com For instance, a method has been developed to study the elution of benzo[a]pyrene from particulates into biomembranes, which could be adapted to study the bioavailability of 6-oxiranylbenzo(a)pyrene. nih.gov

In vivo studies in animal models are necessary to understand the integrated biological response to 6-oxiranylbenzo(a)pyrene, including its metabolism, distribution, and carcinogenicity. The choice of animal model, route of administration, and endpoint analysis are all critical design parameters. For example, studies with benzo[a]pyrene in transgenic mice have been used to examine mutagenesis in target organs like the lung. researchgate.net

A promising approach involves the integration of in vitro data with physiologically based kinetic (PBK) modeling to predict in vivo toxicity. This in vitro-in silico approach can reduce the reliance on animal testing and provide a more mechanistic understanding of a compound's toxicological profile. nih.gov

Table 3: Methodological Considerations in Experimental Designs

| Study Type | Key Design Considerations | Examples of Endpoints |

| In Vitro | Cell line selection, dosing method (e.g., passive dosing), exposure duration, concentration range. mdpi.com | Cell viability, DNA adduct levels, gene mutation frequency, changes in gene expression. |

| In Vivo | Animal model (e.g., species, strain), route of administration (e.g., intratracheal, dermal), duration of exposure. | Tumor incidence and multiplicity, DNA adduct levels in target tissues, mutant frequency in reporter genes. researchgate.netresearchgate.net |

| In Vitro-In Silico | Selection of appropriate in vitro assay (e.g., embryonic stem cell test), development of a physiologically based kinetic (PBK) model. nih.gov | Prediction of in vivo dose-response curves, estimation of internal dose metrics. |

Careful consideration of these methodological aspects is crucial for obtaining reliable and reproducible data on the biological activity of 6-oxiranylbenzo(a)pyrene.

Future Research Directions and Unresolved Questions Regarding 6 Oxiranylbenzo a Pyrene

Elucidation of Specific Metabolic Pathways for 6-Oxiranylbenzo(a)pyrene in Different Biological Systems

The biotransformation of benzo[a]pyrene (B130552) is complex, involving multiple enzymatic pathways that can vary significantly between tissues and species. www.gov.uk The initial oxidation of BaP is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1 family, leading to the formation of various epoxides. www.gov.uknih.gov While CYP1A1 and CYP1B1 are known to be highly active in metabolizing BaP, their specific role in the formation of 6-Oxiranylbenzo(a)pyrene is not well defined. nih.govnih.gov Furthermore, one-electron oxidation at the C6 position by peroxidases can generate a radical-cation, which is another potential precursor to metabolites at this position. nih.gov

A primary unresolved question is the precise enzymatic pathway leading to 6-Oxiranylbenzo(a)pyrene. Future research must focus on identifying the specific human CYP isoforms and other enzymes, such as peroxidases, responsible for its formation. It is also critical to determine the subsequent metabolic fate of this epoxide. Is it a substrate for epoxide hydrolase, leading to the formation of a dihydrodiol, or is it primarily detoxified through conjugation with glutathione (B108866)? Understanding the balance between its formation and detoxification is key to assessing its potential for causing cellular damage. Moreover, investigating how these metabolic pathways differ across various biological systems—such as in key target organs like the liver and lungs, and across different species—is essential for accurate risk assessment. www.gov.uk

| Research Question | Proposed Approach | Key Enzymes to Investigate |

| Which enzymes form 6-Oxiranylbenzo(a)pyrene? | Incubation studies with recombinant human CYP enzymes and peroxidases. | CYP1A1, CYP1A2, CYP1B1, Prostaglandin H Synthase |

| What is the subsequent metabolic fate? | Metabolite profiling in cellular and microsomal systems using LC-MS. | Epoxide Hydrolase, Glutathione S-transferases (GSTs) |

| How do pathways differ across tissues? | Comparative metabolism studies using liver, lung, and other tissue microsomes or slices. | Tissue-specific expression levels of CYPs and other enzymes. |

Comprehensive Mapping of DNA Adducts and Associated Mutagenic Consequences

The genotoxicity of benzo[a]pyrene metabolites stems from their ability to form covalent adducts with DNA, which can lead to mutations if not properly repaired. researchgate.netresearchgate.net The diol epoxide BPDE is known to react extensively with purine (B94841) bases, forming adducts such as (+)-N²-10S-(7R, 8S, 9R-trihydroxy-7,8,9,10-tetrahydroB[a]P)-yl)-2′-deoxyguanosine, which preferentially induces G→T transversions. mdpi.com However, a comprehensive map of the DNA adducts formed by 6-Oxiranylbenzo(a)pyrene does not exist.

Future research should be directed at identifying the full spectrum of DNA adducts resulting from this specific epoxide. This involves characterizing their chemical structures, determining their preferred binding sites within the DNA sequence, and assessing their chemical stability and susceptibility to DNA repair mechanisms. Understanding the biological consequences of these adducts is paramount. Studies are needed to determine the specific types of mutations (e.g., point mutations, insertions, deletions) that arise when DNA polymerases attempt to replicate past these lesions. nih.gov This information could help in identifying unique mutational signatures that may be associated with exposure to BaP through pathways other than the canonical diol epoxide route. biocompare.com

Advanced In Vitro Systems for Mechanistic Research (e.g., Organoid Cultures, Microfluidic Devices)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and metabolic functions of in vivo tissues, limiting their predictive value for toxicology studies. nih.govmdpi.com Advanced in vitro models, such as three-dimensional (3D) organoid cultures and microfluidic organ-on-a-chip systems, offer more physiologically relevant platforms for mechanistic research. mdpi.commdpi.com Recent studies have demonstrated that human organoids derived from tissues like the pancreas, liver, and colon are metabolically competent; they can process BaP, form key metabolites, and exhibit DNA damage responses. nih.govnih.govcam.ac.uk